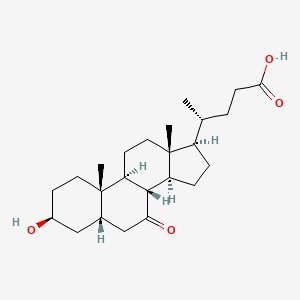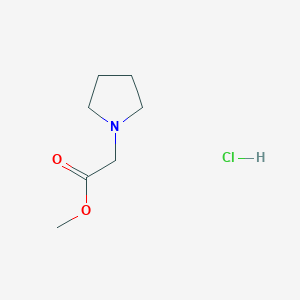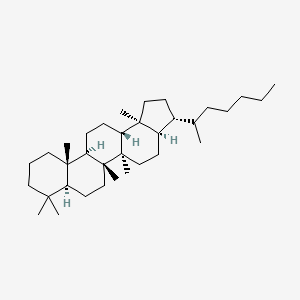![molecular formula C16H14N2O2 B3278056 Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 67058-68-8](/img/structure/B3278056.png)
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (EPPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPPC belongs to the class of pyrrolopyridines, which are known for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is not fully understood. However, studies have shown that this compound exerts its biological activities through the modulation of several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response. This compound has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell growth and differentiation. Furthermore, this compound has been found to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2 and iNOS. This compound has also been shown to inhibit the replication of HIV and HSV. In addition, this compound has been found to induce apoptosis in cancer cells. In vivo studies have shown that this compound exhibits anti-inflammatory and antitumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound exhibits a broad range of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. One potential direction is to investigate the efficacy of this compound in animal models of inflammatory diseases, viral infections, and cancer. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify compounds with improved bioavailability and efficacy. Furthermore, the mechanism of action of this compound and its targets should be further elucidated to better understand its biological activities. Finally, the development of novel drug delivery systems for this compound could improve its pharmacokinetic properties and increase its therapeutic potential.
Applications De Recherche Scientifique
Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been extensively studied for its potential as a therapeutic agent. Several studies have shown that this compound exhibits anti-inflammatory, antiviral, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV), making it a potential candidate for the treatment of viral infections. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-12-8-9-17-10-13(12)18-15(14)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGYIQUXZKTTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209715 | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67058-68-8 | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67058-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)






![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)
![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)


![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)